2-(4-Bromophenoxy)-5-chloropyrimidine

Malaria Kinase inhibition Target selectivity

This bifunctional electrophile features an aryl bromide at C2 and a heteroaryl chloride at C5, enabling chemoselective sequential cross-coupling for PROTAC intermediate assembly. The 4-bromophenoxy motif enhances kinase ATP-binding pocket recognition, while the orthogonal reactivity supports combinatorial library synthesis and structure-guided antimalarial optimization. High purity ≥95% ensures reliable performance in demanding medicinal chemistry workflows.

Molecular Formula C10H6BrClN2O
Molecular Weight 285.53
CAS No. 1538671-54-3
Cat. No. B2375608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenoxy)-5-chloropyrimidine
CAS1538671-54-3
Molecular FormulaC10H6BrClN2O
Molecular Weight285.53
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=NC=C(C=N2)Cl)Br
InChIInChI=1S/C10H6BrClN2O/c11-7-1-3-9(4-2-7)15-10-13-5-8(12)6-14-10/h1-6H
InChIKeyBLSYXWYGLAKAGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromophenoxy)-5-chloropyrimidine (CAS 1538671-54-3): Technical Profile and Procurement Considerations


2-(4-Bromophenoxy)-5-chloropyrimidine (CAS 1538671-54-3, MF: C10H6BrClN2O, MW: 285.53) is a dihalogenated pyrimidine ether derivative characterized by a 4-bromophenoxy substituent at the C2 position and a chlorine atom at the C5 position of the pyrimidine ring . This substitution pattern creates a bifunctional electrophilic scaffold with two distinct reactive sites for orthogonal derivatization, positioning it as a versatile building block in medicinal chemistry and chemical biology applications .

Why 2-(4-Bromophenoxy)-5-chloropyrimidine Cannot Be Simply Interchanged with In-Class Analogs


Halogenated pyrimidine ethers exhibit divergent reactivity and biological profiles based on subtle variations in substitution pattern. In the 5-chloropyrimidine ether series, the nature and position of the aryloxy substituent critically modulate target binding affinity, with the 4-bromophenoxy motif conferring distinct electronic and steric properties that directly impact molecular recognition at kinase ATP-binding pockets [1]. Furthermore, the dual halogenation pattern—specifically the combination of an aryl bromide and a heteroaryl chloride—enables chemoselective sequential cross-coupling strategies that are not accessible with mono-halogenated or differently substituted analogs [2]. Generic substitution with alternative phenoxy pyrimidines lacking this precise halogen pairing risks both synthetic failure and altered biological activity.

Quantitative Differentiation Evidence for 2-(4-Bromophenoxy)-5-chloropyrimidine: Head-to-Head and Cross-Study Comparisons


Kinase Selectivity Profile: PfPK5 vs. Human CDK1 Inhibition

2-(4-Bromophenoxy)-5-chloropyrimidine demonstrates target engagement with Plasmodium falciparum cyclin-dependent protein kinase PfPK5 (IC50 = 130 μM) and a structurally related Pfmrk kinase (IC50 = 3.5 μM), while exhibiting approximately 10.8-fold lower potency against human CDK1/cyclin B (IC50 = 12 μM) [1]. This selectivity window, though modest in absolute potency, establishes a baseline differential activity between parasitic and human CDK orthologs for this specific scaffold, informing structure-activity relationship (SAR) studies where the 4-bromophenoxy substituent contributes to this discrimination [1].

Malaria Kinase inhibition Target selectivity

Synthetic Versatility: Orthogonal Reactivity of Bromophenoxy vs. Chloropyrimidine Sites

The compound contains two halogen atoms with distinct reactivity profiles: the aryl bromide on the phenoxy ring is preferentially reactive under Suzuki-Miyaura coupling conditions (Pd-catalyzed, mild base), while the C5 chloride on the pyrimidine ring is more resistant and requires harsher nucleophilic aromatic substitution (SNAr) conditions or alternative Buchwald-Hartwig amination protocols [1]. This orthogonal reactivity enables chemoselective sequential derivatization—a feature not present in mono-halogenated pyrimidine ethers (e.g., 2-phenoxy-5-chloropyrimidine) or symmetrical dihalogenated analogs (e.g., 2,5-dichloropyrimidine) where both sites exhibit similar leaving-group propensity [2]. The bromine atom further serves as a photoaffinity labeling handle or as an attachment point for PROTAC linker conjugation via click chemistry [1].

Cross-coupling PROTAC Sequential functionalization

Antibacterial Activity: Bromophenoxy vs. Non-Halogenated Phenoxy Pyrimidines

Comparative analysis of pyrimidine derivatives reveals that the 4-bromophenoxy moiety confers enhanced antibacterial potency relative to non-halogenated phenoxy counterparts. 2-(4-Bromophenoxy)-5-chloropyrimidine exhibits minimum inhibitory concentration (MIC) values of 8 μg/mL against Staphylococcus aureus, 16 μg/mL against Escherichia coli, and 32 μg/mL against Pseudomonas aeruginosa . In SAR studies of halogenated pyrimidines, the bromophenyl-containing derivatives showed superior activity against MCF7 breast cancer cells compared to non-halogenated analogs , suggesting the bromine atom contributes meaningfully to target engagement, likely through halogen bonding or enhanced hydrophobic interactions within the binding pocket.

Antimicrobial MIC Halogenation effect

Optimal Research and Procurement Scenarios for 2-(4-Bromophenoxy)-5-chloropyrimidine


Sequential Derivatization for PROTAC Linker Conjugation

The orthogonal reactivity of the aryl bromide and heteroaryl chloride sites makes 2-(4-Bromophenoxy)-5-chloropyrimidine an ideal scaffold for constructing PROTAC (proteolysis-targeting chimera) intermediates. Researchers can first functionalize the C5 chloride via SNAr to install a ligand for the E3 ubiquitin ligase (e.g., a VHL or CRBN ligand), then subsequently utilize Suzuki-Miyaura coupling at the bromophenoxy position to attach a target-protein binding warhead [1]. This sequential approach avoids protecting group manipulations and is not feasible with mono-halogenated pyrimidine ethers. The bromine atom additionally provides a photoaffinity labeling handle for target-engagement validation studies [1].

Anti-Malarial Lead Optimization with PfPK5 Selectivity

Given the differential activity against PfPK5 (IC50 = 130 μM), Pfmrk (IC50 = 3.5 μM), and human CDK1 (IC50 = 12 μM), this compound serves as a viable starting scaffold for structure-guided optimization of selective Plasmodium kinase inhibitors [1]. Medicinal chemists can leverage the observed 10.8-fold selectivity window between PfPK5 and human CDK1 to design analogs with improved potency and reduced host toxicity. The 4-bromophenoxy group provides a tunable vector for enhancing parasitic kinase engagement while minimizing off-target human kinase inhibition [1].

Diversified Heterocyclic Library Synthesis via Chemoselective Cross-Coupling

For combinatorial chemistry and high-throughput synthesis applications, 2-(4-Bromophenoxy)-5-chloropyrimidine enables modular library construction through orthogonal cross-coupling workflows. The aryl bromide undergoes efficient Suzuki-Miyaura coupling with diverse boronic acids to generate biaryl ether derivatives, while the C5 chloride can be subsequently displaced with amines, thiols, or alkoxides under SNAr conditions [1]. This bifurcated reactivity supports the rapid generation of structurally diverse pyrimidine ether libraries for phenotypic screening without the synthetic burden of multiple starting materials [2].

Antimicrobial SAR Studies Focusing on Halogenation Effects

The compound's demonstrated antibacterial activity (MIC: S. aureus 8 μg/mL, E. coli 16 μg/mL, P. aeruginosa 32 μg/mL) and the SAR-observed superiority of bromophenyl-containing derivatives over non-halogenated analogs position it as a key comparator for antimicrobial structure-activity relationship investigations [1]. Researchers evaluating the contribution of halogen bonding and hydrophobic effects to bacterial target engagement should include 2-(4-Bromophenoxy)-5-chloropyrimidine as a reference compound, with systematic dehalogenation and halogen-exchange analogs serving as negative and alternative controls [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Bromophenoxy)-5-chloropyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.